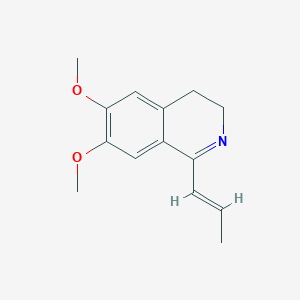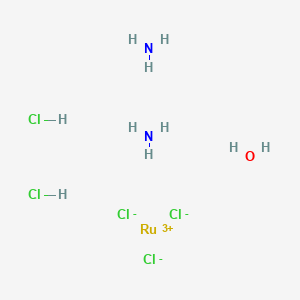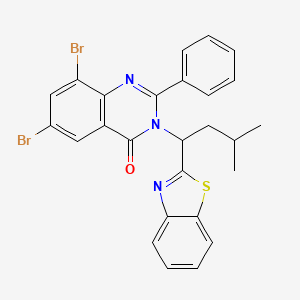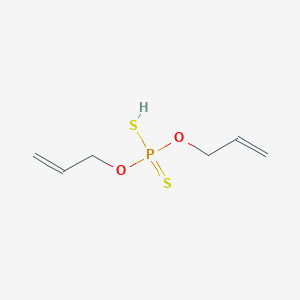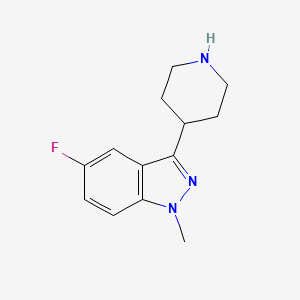
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a piperidin-4-yl group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be attached through nucleophilic substitution reactions using piperidine derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the compound can influence its binding affinity and selectivity towards target proteins, enzymes, or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole can be compared with other similar compounds, such as:
1-Methyl-3-(piperidin-4-yl)-1H-indazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-1-methyl-1H-indazole: Lacks the piperidin-4-yl group, which may influence its pharmacokinetic properties and target specificity.
3-(Piperidin-4-yl)-1H-indazole: Lacks both the fluorine and methyl groups, which can impact its overall chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
742075-92-9 |
|---|---|
Fórmula molecular |
C13H16FN3 |
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
5-fluoro-1-methyl-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C13H16FN3/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 |
Clave InChI |
FXKACEZAVFYQDH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)C(=N1)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


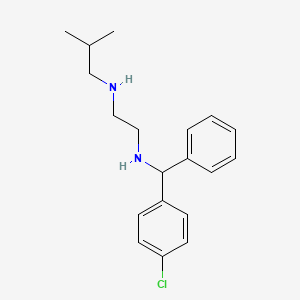
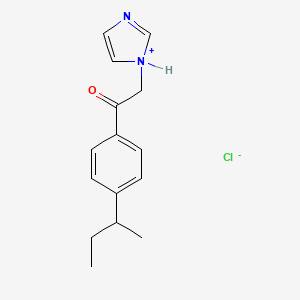
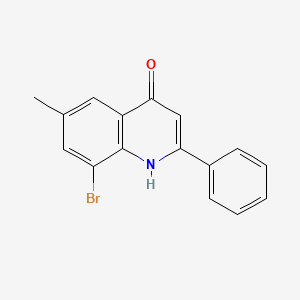
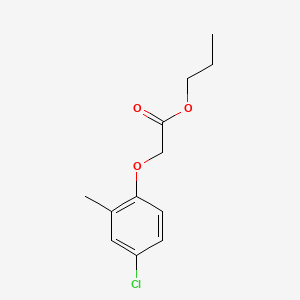
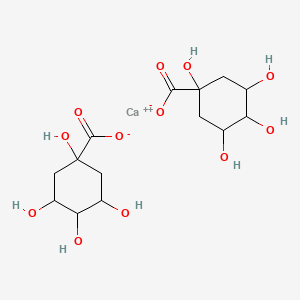


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
